molecular formula C18H14ClN3OS B2604870 10-chloro-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one CAS No. 315711-72-9

10-chloro-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one

Cat. No.: B2604870
CAS No.: 315711-72-9
M. Wt: 355.84
InChI Key: WQELODXRHSGGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex pentacyclic structure featuring a unique combination of heteroatoms and functional groups. Its IUPAC name reflects a fused ring system with 22 atoms, including a sulfur atom (thia), three nitrogen atoms (triaza), and a ketone group at position 12. The structural rigidity imposed by the pentacyclic framework may contribute to high thermal stability, as seen in similar compounds with melting points exceeding 280°C .

Properties

IUPAC Name

10-chloro-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-15-10-6-4-5-7-11(10)16-20-17-14(18(23)22(16)21-15)12-8-2-1-3-9-13(12)24-17/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQELODXRHSGGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 10-chloro-22-thia-2,11,12-triazapentacyclo[...]-13-one (Compound X) with structurally related pentacyclic compounds from the literature:

Compound Key Features Functional Groups Melting Point (°C) Synthesis Yield Reference
Compound X Chloro, thia, triaza, ketone Cl, S, N, C=O Not reported Not reported -
(2S)-18-Thia-6,14,16,19,20-pentaazapentacyclo[...]-7,17-dione (Compound 13) Thia, pentaaza, dual ketones S, N, C=O (×2) 284–286 65%
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]-5,17-dicarboxaldehyde (Compound 19) Methoxy, hydroxy, dicarboxaldehyde OCH₃, OH, CHO (×2) Not reported Not reported
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]-5,17-dicarboxylic Acid (Compound 20) Methoxy, hydroxy, dicarboxylic acid OCH₃, OH, COOH (×2) Not reported Not reported
11,23-Bis(chloromethyl)-26,28-dimethoxypentacyclo[...]-25,27-diol (Compound 22) Chloromethyl, methoxy, dihydroxy ClCH₂, OCH₃, OH (×2) Not reported Not reported

Key Observations:

Heteroatom Diversity :

  • Compound X uniquely combines sulfur (thia), three nitrogens (triaza), and a chloro group, whereas Compound 13 from contains five nitrogens and a sulfur atom. The additional nitrogen density in Compound 13 may increase polar interactions but reduce lipophilicity compared to Compound X.
  • Compounds 19–22 lack sulfur and nitrogen but incorporate oxygen-rich groups (methoxy, hydroxy, carbonyl), suggesting divergent solubility and reactivity profiles.

In contrast, the dicarboxaldehyde in Compound 19 offers sites for Schiff base formation . The ketone in Compound X contrasts with the dicarboxylic acid in Compound 20, which may exhibit higher acidity and metal-chelating capacity .

Synthetic Complexity :

  • Compound 13’s synthesis achieved a 65% yield via chlorocarbonylsulfenyl chloride-mediated cyclization , a method that could theoretically apply to Compound X. However, the latter’s additional chloro substituent may necessitate stricter temperature control or alternative halogenation agents.
  • Compounds 19–22 involve sequential oxidation and functionalization steps (e.g., bromination, iodination) , which are less relevant to Compound X’s sulfur- and nitrogen-rich framework.

Thermal Stability :

  • While Compound X’s melting point is unreported, Compound 13’s high melting point (284–286°C) suggests that pentacyclic systems with heteroatoms exhibit significant crystallinity and thermal resilience. This property is advantageous for pharmaceutical solid-state formulations.

Research Implications and Limitations

  • Structural Uniqueness: Compound X’s hybrid chloro-thia-triaza architecture distinguishes it from oxygen-dominated analogs (e.g., Compounds 19–22), making it a candidate for exploring novel bioactivity or catalytic behavior.
  • Data Gaps : Direct experimental data (e.g., spectroscopic characterization, bioactivity) for Compound X are absent in the provided evidence, necessitating further studies to validate its properties.
  • Contradictions : and highlight divergent synthetic priorities (e.g., nitrogen/sulfur vs. oxygen focus), underscoring the need for tailored methodologies when modifying pentacyclic cores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.